molecular formula C5H12OS2 B14220936 Ethanol, 2-(propyldithio)- CAS No. 823235-29-6

Ethanol, 2-(propyldithio)-

Cat. No.: B14220936
CAS No.: 823235-29-6
M. Wt: 152.3 g/mol
InChI Key: ZTSSCLJQNYJWFP-UHFFFAOYSA-N
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Description

Ethanol, 2-(propyldithio)- is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a propyldithio group (-S-S-CH2CH2CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(propyldithio)- typically involves the reaction of ethanol with a propyldithio compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethanol reacts with 1-chloropropane disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of Ethanol, 2-(propyldithio)- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(propyldithio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-(propyldithio)- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-(propyldithio)- involves its interaction with various molecular targets. The compound can modulate enzyme activity by interacting with thiol groups in proteins, leading to changes in their structure and function. It may also affect cellular pathways by altering redox states and influencing signal transduction processes.

Comparison with Similar Compounds

    Ethanol, 2-(methylthio)-: Similar structure but with a methylthio group instead of a propyldithio group.

    Ethanol, 2-(ethylthio)-: Contains an ethylthio group.

    Ethanol, 2-(butylthio)-: Contains a butylthio group.

Uniqueness: Ethanol, 2-(propyldithio)- is unique due to its specific propyldithio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the propyldithio functionality is required.

Properties

CAS No.

823235-29-6

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

2-(propyldisulfanyl)ethanol

InChI

InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3

InChI Key

ZTSSCLJQNYJWFP-UHFFFAOYSA-N

Canonical SMILES

CCCSSCCO

Origin of Product

United States

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